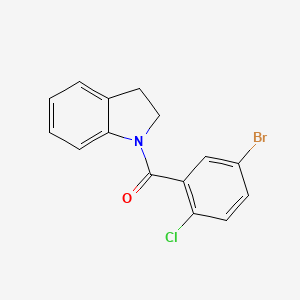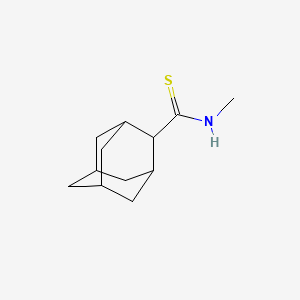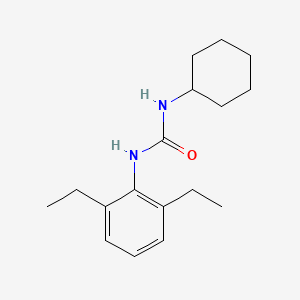![molecular formula C17H11N3O3 B5719929 N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It may include the types of bonds, bond angles, and molecular geometry .Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound undergoes. It may include the types of reactions, reaction conditions, and the products formed .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It may include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
The synthesis, structure, and spectroscopic characterization of this pincer-type compound have been investigated. The tricationic pro-ligand features two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group. The crystal structure reveals three triflate anions (CF₃SO₃⁻) connected to the pincer cation by strong N–H⋯O hydrogen bonds. The compound forms an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
Immunosuppressive Agents
Although not directly studied for immunosuppressive activity, related compounds with similar pyridine moieties have shown promise. Further exploration of N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide may reveal its potential as an immunosuppressant agent .
Anti-Tubercular Activity
In the context of tuberculosis (TB) treatment, pyrazinamide (PZA) is a crucial first-line drug. Novel derivatives, including those with pyridine and pyrazine moieties, have been evaluated for anti-TB activity. Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives could be explored for their efficacy against Mycobacterium tuberculosis .
Metal Extraction and Catalysis
Tridentate pincer ligands derived from similar pyridine-based structures have been utilized as metal extracting agents and catalysts. While specific studies on this compound are lacking, its structural features suggest potential applications in these areas .
Supramolecular Assemblies and Molecular Switches
Given the tridentate nature of the compound, it may participate in supramolecular assemblies or exhibit molecular switching behavior. Further investigations could shed light on these aspects .
Biological Processes and Anion Receptors
Tridentate pincer ligands with positive charge regions can interact with anions or participate in biological processes. Although direct evidence is lacking, exploring the interactions of N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide with anions could be intriguing .
Mechanism of Action
Target of Action
For instance, thiazolo[4,5-b]pyridines, a class of compounds structurally related to the compound , have been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Biochemical Pathways
For instance, some thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
Based on the reported activities of structurally similar compounds, it’s plausible that the compound could exhibit a range of biological activities, potentially including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Safety and Hazards
properties
IUPAC Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-16(15-2-1-9-22-15)19-12-3-4-14-13(10-12)20-17(23-14)11-5-7-18-8-6-11/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDQZDSKUFOCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329752 | |
| Record name | N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |
CAS RN |
431984-00-8 | |
| Record name | N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)



![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)


![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
